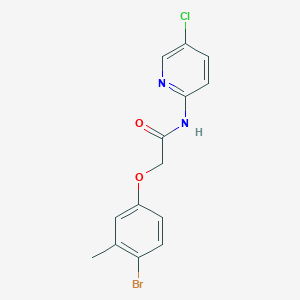
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPA is a pyridine derivative that has been synthesized through a number of methods.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cell proliferation. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neurobiology, this compound has been shown to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
For 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide research include the development of more efficient synthesis methods, the investigation of this compound's potential applications in other fields, and the investigation of this compound's potential side effects and toxicity.
Méthodes De Synthèse
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been synthesized through various methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-bromo-3-methylphenol in the presence of a coupling agent. Another method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-bromo-3-methylphenol in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-6-11(3-4-12(9)15)20-8-14(19)18-13-5-2-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFWYIFRZQEIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)

![1,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6098548.png)
![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)


![1-(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6098601.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B6098625.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)
![1-[3-({[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6098633.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)